Cas no 2229637-79-8 (2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine)
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine
- 2229637-79-8
- EN300-1938727
-
- Inchi: 1S/C10H12BrNO/c1-13-10-6(7-5-9(7)12)3-2-4-8(10)11/h2-4,7,9H,5,12H2,1H3
- InChI Key: UVIQGHXPIRCSPE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1OC)C1CC1N
Computed Properties
- Exact Mass: 241.01023g/mol
- Monoisotopic Mass: 241.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 35.2Ų
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938727-0.05g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1938727-0.1g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1938727-0.25g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1938727-0.5g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1938727-1.0g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1938727-2.5g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1938727-5.0g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1938727-10.0g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1938727-1g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1938727-5g |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine |
2229637-79-8 | 5g |
$2858.0 | 2023-09-17 |
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine
Introduction to 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 2229637-79-8)
2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine, with the CAS number 2229637-79-8, is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in medicinal chemistry. This compound is characterized by a cyclopropane ring substituted with a 3-bromo-2-methoxyphenyl group, which imparts specific pharmacological properties and reactivity profiles.
The chemical structure of 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine is of particular interest due to its potential as a building block in the synthesis of more complex molecules. The presence of the bromine atom and the methoxy group on the phenyl ring provides multiple points for further functionalization, making it a valuable intermediate in organic synthesis. Additionally, the cyclopropane ring, known for its high reactivity due to ring strain, can undergo various chemical transformations, including ring-opening reactions and substitution reactions.
In the context of medicinal chemistry, 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine has been explored for its potential as a lead compound in drug discovery. Recent studies have focused on its interactions with various biological targets, including enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit promising activity against specific protein kinases, which are implicated in various diseases such as cancer and neurodegenerative disorders.
The synthetic route to 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine involves several well-established organic reactions. One common approach is the reaction of 3-bromo-2-methoxybenzaldehyde with a suitable cyclopropane precursor, followed by reduction to form the amine. This synthetic pathway allows for the introduction of additional functional groups at various stages, providing flexibility in the design of novel derivatives with tailored properties.
The physical and chemical properties of 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine have been extensively characterized. It is typically a white crystalline solid with a melting point ranging from 85 to 87°C. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic processes.
In terms of safety and handling, while 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed when working with this compound.
The potential applications of 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine extend beyond medicinal chemistry. In materials science, it has been investigated as a precursor for the synthesis of functional polymers and other advanced materials. The unique combination of aromatic and aliphatic functionalities makes it an attractive candidate for developing materials with specific mechanical, optical, or electronic properties.
In conclusion, 2-(3-bromo-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 2229637-79-8) is a versatile compound with significant potential in various fields of chemistry and materials science. Its unique chemical structure and reactivity profile make it an important intermediate in the synthesis of more complex molecules and a promising lead compound in drug discovery efforts. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its importance in modern scientific research.
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